1-(Triisopropylsilyl)indole
Overview
Description
1-(Triisopropylsilyl)indole is a chemical compound with the molecular formula C17H27NSi. It is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The compound is characterized by the presence of a triisopropylsilyl group attached to the nitrogen atom of the indole ring, which imparts unique chemical properties and reactivity to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Triisopropylsilyl)indole can be synthesized through various methodsThis process typically involves the use of strong bases such as butyllithium to deprotonate the indole, followed by the addition of triisopropylsilyl chloride to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale metalation reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions: 1-(Triisopropylsilyl)indole undergoes various chemical reactions, including:
Substitution: The triisopropylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Indole oxides.
Reduction: Reduced indole derivatives.
Substitution: Functionalized indole derivatives.
Scientific Research Applications
1-(Triisopropylsilyl)indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is employed in the study of biological processes involving indole derivatives.
Industry: The compound is utilized in the production of polymers, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Triisopropylsilyl)indole involves its interaction with various molecular targets and pathways. The triisopropylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The indole moiety can engage in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-(Triisopropylsilyl)pyrrole: A pyrrole derivative with similar reactivity and applications.
Fluorinated Pyrroles: Compounds with fluorine atoms or trifluoromethyl groups, used in various chemical and pharmaceutical applications.
Uniqueness: 1-(Triisopropylsilyl)indole is unique due to the presence of the triisopropylsilyl group, which imparts distinct chemical properties and enhances its stability compared to other indole derivatives. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
indol-1-yl-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NSi/c1-13(2)19(14(3)4,15(5)6)18-12-11-16-9-7-8-10-17(16)18/h7-15H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGQSALLXQDVFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466626 | |
Record name | 1-(Triisopropylsilyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123191-00-4 | |
Record name | 1-(Triisopropylsilyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Triisopropylsilyl)indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-(Triisopropylsilyl)indole useful in organic synthesis?
A1: this compound is a valuable reagent in organic synthesis due to its ability to undergo selective lithiation at the C-3 position. [, , ] This selectivity allows for the introduction of various electrophiles at the C-3 position, leading to the synthesis of diverse indole derivatives. Indoles are important structural motifs found in many natural products and pharmaceuticals, making the selective functionalization of the indole ring highly valuable.
Q2: What challenges are associated with the lithiation of this compound?
A2: Direct lithiation of this compound with alkyllithium reagents can lead to undesired side reactions. [, ] One such reaction is the migration of the triisopropylsilyl group from the nitrogen atom to the C-2 position, resulting in the formation of 2-lithiated indole as a significant byproduct. This migration diminishes the yield of the desired 3-lithiated indole, which is crucial for further transformations.
Q3: Are there alternative approaches to overcome the limitations of direct lithiation?
A3: Yes, an alternative method involves the use of 3-iodoindole as a starting material. [] Reacting 3-iodoindole with ethylmagnesium bromide allows for a selective iodine-magnesium exchange reaction. This generates the desired 3-magnesio indole without significant rearrangement to the 2-magnesio species. This approach offers a more efficient and selective route to functionalize the C-3 position of the indole ring.
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